molecular formula C23H23ClN4O4S2 B11241729 N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide

N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B11241729
M. Wt: 519.0 g/mol
InChI Key: JACCYEZEBMVAOM-UHFFFAOYSA-N
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Description

N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties . The presence of the imidazo[2,1-b]thiazole core structure is crucial for its biological activity, making it a significant compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps. One common method starts with the preparation of the imidazo[2,1-b]thiazole core. This can be achieved by reacting 4-chlorophenyl isothiocyanate with 2-aminothiazole under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the morpholine-4-sulfonyl and benzamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions . The scalability of the synthesis process is also a critical factor in industrial production.

Mechanism of Action

The mechanism of action of N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival . The compound binds to these targets, leading to the disruption of cellular processes and ultimately cell death .

Properties

Molecular Formula

C23H23ClN4O4S2

Molecular Weight

519.0 g/mol

IUPAC Name

N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C23H23ClN4O4S2/c24-18-5-1-16(2-6-18)21-20(28-11-14-33-23(28)26-21)15-25-22(29)17-3-7-19(8-4-17)34(30,31)27-9-12-32-13-10-27/h1-8H,9-15H2,(H,25,29)

InChI Key

JACCYEZEBMVAOM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=C(N=C4N3CCS4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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